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Compound of Interest

Compound Name: TES-d15

Cat. No.: B12297144 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

TES-d15 is a novel, deuterium-based isobaric tagging reagent designed for sensitive and

accurate quantitative analysis of proteins in complex biological samples. This technology

enables the simultaneous identification and quantification of proteins from up to 15 different

samples in a single LC-MS/MS experiment. The unique chemical structure of TES-d15 tags

incorporates a stable isotope signature that, upon fragmentation in the mass spectrometer,

yields distinct reporter ions for precise relative quantification. This application note provides a

detailed protocol for the use of TES-d15 in a typical quantitative proteomics workflow, from

sample preparation to data analysis, and showcases its application in studying signaling

pathways relevant to drug development.

Principle of TES-d15

The TES-d15 reagent set consists of 15 isobaric tags with identical total mass. Each tag has

three main components: a reactive group that covalently binds to the primary amines of

peptides, a balancer group that ensures the total mass of the tag is constant across all 15

versions, and a reporter group that is released during MS/MS fragmentation. The reporter

groups have different masses due to the differential incorporation of deuterium isotopes,

allowing for the relative quantification of peptides, and by extension proteins, from which they

were derived.
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Key Applications

Biomarker Discovery: Comparing protein expression profiles between healthy and diseased

states.

Drug Efficacy Studies: Assessing the proteomic response of cells or tissues to therapeutic

agents.

Signaling Pathway Analysis: Elucidating the mechanisms of cellular signaling by quantifying

changes in protein abundance and post-translational modifications.

Systems Biology: Gaining a global view of the proteome to understand complex biological

processes.

Experimental Protocol: Quantitative Proteomic
Analysis of EGFR Signaling in A431 Cells
This protocol describes the use of TES-d15 to quantify changes in the proteome of A431 cells

upon stimulation with Epidermal Growth Factor (EGF).

1. Cell Culture and Lysis

Culture A431 cells to ~80% confluency.

Serum-starve the cells for 12 hours.

Treat one set of cells with 100 ng/mL EGF for 15 minutes (Treated). Leave another set

untreated (Control).

Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer (8 M urea, 50 mM Tris-

HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail).

Sonicate the lysates to shear DNA and clarify by centrifugation at 16,000 x g for 10 minutes

at 4°C.

Determine protein concentration using a BCA assay.
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2. Protein Digestion

Take 100 µg of protein from each sample.

Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for

1 hour.

Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30

minutes in the dark at room temperature.

Dilute the samples 4-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2

M.

Digestion: Add Lys-C protease at a 1:100 (enzyme:protein) ratio and incubate at 37°C for 4

hours. Then, add Trypsin at a 1:50 ratio and incubate overnight at 37°C.

Stop the digestion by adding formic acid to a final concentration of 1%.

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge and dry the

peptides under vacuum.

3. TES-d15 Labeling

Reconstitute the dried peptides in 100 mM TEAB buffer (pH 8.5).

Reconstitute each TES-d15 reagent in anhydrous acetonitrile.

Add the appropriate TES-d15 reagent to each peptide sample and incubate for 1 hour at

room temperature.

Quench the labeling reaction by adding hydroxylamine to a final concentration of 5% and

incubating for 15 minutes.

Combine all 15 labeled samples into a single tube.

Desalt the combined sample using a C18 SPE cartridge and dry under vacuum.

4. Peptide Fractionation
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For complex samples, it is recommended to fractionate the labeled peptides to reduce

sample complexity and increase proteome coverage.

A common method is high-pH reversed-phase chromatography.

Reconstitute the combined labeled peptides in the mobile phase and inject onto a high-pH

reversed-phase column.

Collect fractions at regular intervals, then concatenate several fractions to achieve the

desired number of final samples for LC-MS/MS analysis.

Dry the fractionated peptides under vacuum.

5. LC-MS/MS Analysis

Reconstitute each peptide fraction in 2% acetonitrile, 0.1% formic acid.

Analyze the samples on a high-resolution Orbitrap mass spectrometer coupled with a nano-

flow liquid chromatography system.

LC Gradient: Use a suitable gradient to separate the peptides (e.g., a 120-minute gradient

from 2% to 35% acetonitrile in 0.1% formic acid).

MS Method:

MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000.

MS2 Scan: Use a data-dependent acquisition (DDA) method to select the top 20 most

intense precursor ions for HCD fragmentation. Acquire MS2 scans in the Orbitrap at a

resolution of 50,000.

6. Data Analysis

Process the raw MS data using a suitable software package (e.g., Proteome Discoverer,

MaxQuant) that supports TES-d15 quantification.

Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
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Specify TES-d15 labeling at the N-terminus and lysine residues as a variable modification.

Extract the reporter ion intensities for each identified peptide.

Normalize the data to account for mixing errors.

Perform statistical analysis to identify proteins with significant changes in abundance

between the control and treated groups.

Quantitative Data Presentation
The following table summarizes hypothetical quantitative data for key proteins in the EGFR

signaling pathway, comparing EGF-treated A431 cells to untreated controls.
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Protein Name Gene Name UniProt Acc.
Fold Change
(Treated/Contr
ol)

p-value

Epidermal

growth factor

receptor

EGFR P00533 1.05 0.89

Growth factor

receptor-bound

protein 2

GRB2 P62993 2.13 0.001

Son of sevenless

homolog 1
SOS1 Q07889 1.89 0.005

Mitogen-

activated protein

kinase 1

MAPK1 P28482 3.54 <0.001

Mitogen-

activated protein

kinase 3

MAPK3 P27361 3.21 <0.001

Signal

transducer and

activator of

transcription 3

STAT3 P40763 1.52 0.02

Phosphoinositide

3-kinase

regulatory

subunit 1

PIK3R1 P27986 1.98 0.003

RAC-alpha

serine/threonine-

protein kinase

AKT1 P31749 2.78 <0.001
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Caption: Experimental workflow for TES-d15 quantitative proteomics.
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Caption: Simplified EGFR signaling pathway analysis using TES-d15.
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Conclusion

The TES-d15 isobaric tagging reagents provide a powerful tool for multiplexed quantitative

proteomics. The detailed protocol presented here for the analysis of EGF-stimulated A431 cells

demonstrates a robust workflow for identifying and quantifying thousands of proteins, enabling

the detailed study of cellular signaling pathways. The high-quality data generated with TES-d15
makes it an ideal choice for applications in basic research, biomarker discovery, and drug

development.

To cite this document: BenchChem. [Application Note: TES-d15 for High-Resolution
Quantitative Proteomics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12297144#tes-d15-for-quantitative-analysis-in-
proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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